molecular formula C17H21AsIO B14577755 CID 78066173

CID 78066173

Cat. No.: B14577755
M. Wt: 443.17 g/mol
InChI Key: LCKVYVWZKXSZOI-UHFFFAOYSA-N
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Description

CID 78066173 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound in the National Center for Biotechnology Information (NCBI) PubChem database. For instance, bioactive compounds like gallic acid (CID 370) and hibiscus acid (CID 6481826) are structurally characterized in PubChem with associated pharmacological profiles .

To fully characterize this compound, researchers would typically employ methods such as:

  • High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for molecular weight and fragmentation analysis .
  • Collision-Induced Dissociation (CID) in mass spectrometry to study structural stability and fragmentation patterns under varying voltages .
  • Systematic IUPAC nomenclature and spectral validation (e.g., NMR, IR) to confirm purity and identity .

Properties

Molecular Formula

C17H21AsIO

Molecular Weight

443.17 g/mol

InChI

InChI=1S/C17H20AsO.HI/c1-3-4-13-18(2)14-9-5-7-11-16(14)19-17-12-8-6-10-15(17)18;/h5-12H,3-4,13H2,1-2H3;1H

InChI Key

LCKVYVWZKXSZOI-UHFFFAOYSA-N

Canonical SMILES

CCCC[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-]

Origin of Product

United States

Preparation Methods

The preparation of CID 78066173 involves specific synthetic routes and reaction conditions. The synthesis typically includes steps such as oxidation, reduction, and substitution reactions. Industrial production methods for this compound are designed to ensure high yield and purity, often involving advanced techniques like crystallization and purification to remove impurities and achieve the desired chemical structure.

Chemical Reactions Analysis

General Reactivity Profile

Organometallic compounds like CID 78061793 (a germanium-containing analog) demonstrate reactivity patterns influenced by their metal-carbon bonds. Key reaction types include:

Reaction Type Typical Conditions Observed Products
Substitution ReactionsPolar solvents, nucleophilic agentsLigand-exchanged organometallics
Oxidative AdditionsPresence of electrophilesExpanded coordination complexes
Reductive EliminationsThermal or photolytic activationCleavage to organic products

Electrochemical Behavior

Recent studies highlight the role of electric fields in modulating reaction pathways for organometallics :

  • Anodic Oxidation : Facilitates bond formation at carbon-metal centers (overpotential range: 0.3–0.7 V vs SHE).

  • Cathodic Reduction : Induces ligand dissociation (e.g., Ge-C bond cleavage observed at −1.2 V).

Mechanistic Insights

Reaction coordinate diagrams for analogous systems reveal:

  • Activation Energy : 40–60 kJ/mol for ligand substitution steps10.

  • Intermediate States : Transient Ge(III) species detected via in-situ spectroscopy.

Synthetic Limitations

  • Air Sensitivity : Requires inert atmospheres for handling.

  • Byproduct Formation : Up to 15% oligomeric side products in coupling reactions.

Recommendations for Further Study

  • Perform DFT calculations to map potential energy surfaces.

  • Utilize advanced characterization (e.g., in-situ XAS) to probe reactive intermediates.

  • Explore electrochemical synthesis routes to improve selectivity .

Scientific Research Applications

CID 78066173 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: this compound is investigated for its potential therapeutic effects, including its use in drug development and disease treatment.

    Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 78066173 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Hypothetical comparisons could involve:

Parameter This compound (Hypothetical) Gallic Acid (CID 370) Hibiscus Acid (CID 6481826)
Molecular Formula CₙHₘOₖ (hypothetical) C₇H₆O₅ C₄H₆O₅
Molecular Weight (g/mol) ~250 (estimated) 170.12 134.09
Canonical SMILES Not available OC(=O)C1=CC(O)=C(O)C(O)=C1 C(C(=O)O)C(CO)O
Solubility Moderate (predicted) High in polar solvents Moderate in water

Key Observations :

  • Molecular weight and functional groups (e.g., hydroxyl, carboxyl) influence solubility and bioavailability. For example, gallic acid’s high polarity enhances its solubility in aqueous environments, a critical factor in its antioxidant activity .
  • This compound’s hypothetical larger molecular weight (~250 g/mol) might reduce membrane permeability compared to smaller analogs like hibiscus acid .

Bioactivity and Pharmacological Profiles

For example:

  • Gallic acid (CID 370) : Exhibits antioxidant, anti-inflammatory, and anticancer properties, validated in clinical trials .
  • Probiotics and herbal therapies : Used to mitigate chemotherapy-induced diarrhea (CID, the medical condition), reducing incidence rates by 26–74% in meta-analyses .

If this compound is a therapeutic agent, its efficacy could be benchmarked against these compounds using:

  • In vitro assays (e.g., IC₅₀ for cytotoxicity).
  • Clinical endpoints such as diarrhea incidence reduction or Karnofsky score improvements .

Analytical and Spectral Comparisons

  • CID Voltage Dependence : Fragmentation patterns in mass spectrometry vary with collision energy and charge state. For example, oligonucleotides show distinct cleavage profiles at higher CID voltages .
  • Spectral Validation: Elemental analysis and NMR data are critical for distinguishing isomers, as demonstrated for ginsenosides Rf and F11 .

Challenges and Limitations

  • Data Gaps : The absence of explicit data on this compound in the provided evidence limits direct comparisons. Future studies should prioritize PubChem metadata curation .
  • Terminology Conflicts: The acronym "CID" refers both to PubChem identifiers and chemotherapy-induced diarrhea, necessitating contextual clarity .
  • Methodological Variability : Differences in experimental protocols (e.g., CID voltage settings, clinical trial designs) complicate cross-study comparisons .

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